molecular formula C10H7IO2S B132842 Methyl 4-iodobenzo[b]thiophene-2-carboxylate CAS No. 146137-85-1

Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B132842
CAS No.: 146137-85-1
M. Wt: 318.13 g/mol
InChI Key: UGNPKTSBZTYSKG-UHFFFAOYSA-N
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Description

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7IO2S and its molecular weight is 318.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNPKTSBZTYSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446997
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-85-1
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-iodobenzo[b]thiophene-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-iodobenzo[b]thiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and applications, offering insights grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a benzo[b]thiophene core, an iodine substituent at the 4-position, and a methyl ester at the 2-position, provides multiple reaction sites for constructing more complex molecules.

The fundamental properties of this compound are summarized below. Understanding these is the first step in its effective utilization in any synthetic campaign.

PropertyValueSource
Molecular Formula C₁₀H₇IO₂S[1][2]
Molecular Weight 318.13 g/mol [1][2]
CAS Number 146137-85-1[1][2]
IUPAC Name methyl 4-iodo-1-benzothiophene-2-carboxylate[2]
Synonyms Benzo[b]thiophene-2-carboxylic acid, 4-iodo-, methyl ester[2]
Appearance Likely a solid (based on related compounds)
Storage Keep in a dark place, sealed in dry conditions, 2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate can be approached through several routes. A common and logical strategy involves the construction of the benzo[b]thiophene ring system followed by iodination. The choice of this pathway is dictated by the commercial availability of starting materials and the desire to introduce the iodine at a specific position late in the sequence to avoid interfering with earlier steps.

A plausible synthetic workflow is outlined below. This multi-step process ensures high regioselectivity and good overall yield.

Experimental Workflow: Synthesis Pathway

A Methyl benzo[b]thiophene-2-carboxylate B Electrophilic Iodination A->B I₂, HIO₃, H₂SO₄, CCl₄ C Methyl 4-iodobenzo[b]thiophene-2-carboxylate B->C Regioselective C-H activation

Caption: A potential synthetic route to the target compound via electrophilic iodination.

Detailed Synthesis Protocol

This protocol is a representative method based on established electrophilic iodination reactions of aromatic systems. The self-validating nature of this protocol lies in the in-process checks and final characterization steps.

Objective: To synthesize Methyl 4-iodobenzo[b]thiophene-2-carboxylate from Methyl benzo[b]thiophene-2-carboxylate.

Materials:

  • Methyl benzo[b]thiophene-2-carboxylate (CAS: 22913-24-2)[3]

  • Iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 eq) in the chosen solvent (e.g., CCl₄).

  • Reagent Addition: To the stirred solution, add iodine (I₂, ~0.5 eq) and iodic acid (HIO₃, ~0.4 eq). Cautiously add concentrated sulfuric acid as a catalyst. Causality: The combination of I₂ and an oxidizing agent like HIO₃ in the presence of a strong acid generates a potent electrophilic iodine species (I⁺), which is necessary to attack the electron-rich benzo[b]thiophene ring.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine (indicated by the disappearance of the purple/brown color).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine. Trustworthiness: Each washing step removes specific impurities. The bicarbonate wash is crucial for removing the strong acid catalyst, which could otherwise degrade the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield Methyl 4-iodobenzo[b]thiophene-2-carboxylate as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm). The coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (~162 ppm), the aromatic carbons, and the methyl carbon (~52 ppm)[4].

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight (318.13). The isotopic pattern for iodine (a single stable isotope at 127 amu) will be clearly visible.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and characteristic bands for the aromatic C-H and C=C bonds.

Applications in Research and Drug Development

The true value of Methyl 4-iodobenzo[b]thiophene-2-carboxylate lies in its utility as a synthetic intermediate. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[5] Thiophene derivatives are also explored as anticancer agents.[6][7]

The key reactive sites of this molecule are:

  • The Aryl Iodide: This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[5] This allows for the straightforward introduction of diverse aryl, alkyl, and amino substituents at the 4-position, enabling the rapid generation of compound libraries for screening.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the primary alcohol.

Logical Flow: From Intermediate to Drug Candidate

cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Advanced Intermediates cluster_3 Final Compounds A Methyl 4-iodobenzo[b]thiophene-2-carboxylate B Suzuki Coupling (New C-C bond) A->B C Ester Hydrolysis (COOH formation) A->C D 4-Aryl-benzo[b]thiophene -2-carboxylate B->D E 4-Iodo-benzo[b]thiophene -2-carboxylic Acid C->E F Diverse Library for Biological Screening D->F E->F

Caption: Synthetic utility of the title compound in generating diverse molecular libraries.

Safety and Handling

According to the available safety data, Methyl 4-iodobenzo[b]thiophene-2-carboxylate should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[1]

References

  • PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzo[b]thiophene-2-carboxamidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-bromobenzo[b]thiophene.
  • National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • PubMed Central. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-phenylthiophene-2-carboxylate (C12H10O2S). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-methylthiophene-2-carboxylate (C7H8O2S). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzo[b]thiophene Scaffolds

The benzo[b]thiophene motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry, drug development, and materials science. Its derivatives exhibit a wide spectrum of biological activities and are integral components of various pharmaceuticals and functional organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for the carbon-carbon bond formation, enabling the synthesis of complex biaryl and hetero-biaryl structures.[1] This application note provides a comprehensive guide to the Suzuki coupling of methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of a diverse range of functionalized benzo[b]thiophene derivatives.

The strategic placement of an iodine atom at the 4-position and a methyl ester at the 2-position of the benzo[b]thiophene core presents a substrate with distinct electronic and steric properties. The electron-withdrawing nature of the methyl ester can influence the reactivity of the C-I bond, making the selection of appropriate catalytic systems crucial for achieving high yields and purity. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of methyl 4-iodobenzo[b]thiophene-2-carboxylate. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The high reactivity of the C-I bond makes iodoarenes excellent substrates for this initial step.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Methyl 4-iodobenzo[b]thiophene-2-carboxylate ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of methyl 4-iodobenzo[b]thiophene-2-carboxylate with a generic arylboronic acid. Optimization of reaction parameters may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)Equivalents
Methyl 4-iodobenzo[b]thiophene-2-carboxylate(Not available)318.13-1.01.0
Arylboronic acid(Variable)(Variable)-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56-0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 M aqueous solution2.02.0
1,4-Dioxane (anhydrous)123-91-188.11-5 mL-
Water (degassed)7732-18-518.02-1 mL-
Reaction Setup and Procedure

Experimental_Workflow start Start: Assemble Reaction Vessel add_reagents Add solid reagents: - Methyl 4-iodobenzo[b]thiophene-2-carboxylate - Arylboronic acid - Pd(PPh₃)₄ start->add_reagents inert_atm Establish Inert Atmosphere (Cycle between vacuum and Argon/Nitrogen) add_reagents->inert_atm add_solvents Add degassed solvents: - 1,4-Dioxane - K₂CO₃ solution inert_atm->add_solvents heating Heat reaction mixture to 80-90 °C add_solvents->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine monitoring->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End: Pure Product characterization->end

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzo[b]thiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times to ensure the exclusion of oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by the 2.0 M aqueous solution of potassium carbonate (1 mL, 2.0 mmol, 2.0 equiv.) via syringe. The solvent and aqueous base should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.

  • Reaction Conditions: Immerse the reaction flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Work-up and Purification
  • Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification of Palladium and Boron Impurities: The crude product will likely contain residual palladium catalyst and boron-containing byproducts.

    • Palladium Removal: Treatment of the crude product with activated charcoal or silica-based scavengers can be effective in reducing palladium levels.[2] A simple filtration through a short plug of silica gel or celite can also help in removing a significant portion of the palladium residues.[3] For pharmaceutical applications requiring very low palladium levels, specialized scavengers or recrystallization may be necessary.[4]

    • Boronic Acid Removal: Excess boronic acid and its byproducts can often be removed by performing an aqueous wash with a mild base (e.g., 1 M NaOH) during the work-up, which converts the boronic acid to its more water-soluble boronate salt.[5]

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-arylbenzo[b]thiophene-2-carboxylate.

Data Analysis and Characterization

The successful synthesis of the desired product should be confirmed by standard analytical techniques.

Expected Results
  • Appearance: The purified product is typically a solid, with the color ranging from white to pale yellow, depending on the nature of the coupled aryl group.

  • Yield: Optimized reactions can be expected to provide yields in the range of 70-95%.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the signals corresponding to the starting iodo-benzothiophene and the appearance of new aromatic signals from the coupled aryl group. The characteristic singlet for the methyl ester protons (typically around 3.9 ppm) should remain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the formation of the new C-C bond and show the expected number of aromatic carbon signals for the biaryl product.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. The fragmentation pattern of benzothiophene derivatives can be complex, but key fragments may arise from the loss of the methoxycarbonyl group or cleavage of the newly formed biaryl bond.[6][7]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and has not been exposed to air for prolonged periods. Using a freshly opened bottle or a glovebox for handling is recommended.

    • Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

    • Base Incompatibility: The choice of base is crucial. If potassium carbonate is ineffective, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a slight excess of the boronic acid can minimize this, but excessive amounts should be avoided.

    • Dehalogenation: The reduction of the starting iodo-benzothiophene to the corresponding de-iodinated compound can be a competing side reaction. This can sometimes be minimized by adjusting the reaction temperature or the choice of ligand.

  • Purification Challenges:

    • Co-elution of Impurities: If the product and impurities have similar polarities, optimizing the column chromatography conditions (e.g., using a different solvent system or a different stationary phase) may be necessary.

    • Persistent Palladium Contamination: If simple purification methods are insufficient, consider using specialized palladium scavengers.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-benzo[b]thiophene-2-carboxylates. By carefully controlling the reaction conditions, particularly the choice of catalyst, base, and the exclusion of oxygen, high yields of the desired products can be achieved. This application note provides a robust protocol and practical guidance to assist researchers in the successful implementation of this important transformation, paving the way for the development of novel benzo[b]thiophene-based compounds for a wide range of applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Org. Process Res. Dev.2004 , 8 (3), 455–468. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Reaction. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cubero Herrera, L.; Ramaley, L.; Grossert, J. S. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Commun. Mass Spectrom.2009 , 23 (5), 571-579. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • ResearchGate. Can I remove boronic acid using Work up process? [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Benzothiophene Core via Iodinated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure

The benzothiophene moiety, an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry and materials science.[1] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it a "privileged scaffold." This core is present in numerous FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the antipsychotic Brexpiprazole, and the antifungal agent Sertaconazole.[2][3] The therapeutic versatility of benzothiophene derivatives is vast, with compounds exhibiting anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant activities.[4][5]

The functionalization of the benzothiophene core is paramount for modulating its physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] Among the various synthetic strategies, the use of iodinated benzothiophene precursors stands out as a particularly powerful and versatile approach. The carbon-iodine bond, being the most reactive among halogens in cross-coupling reactions, provides a reliable handle for introducing a wide array of molecular complexity under predictable and often mild conditions.

This guide provides an in-depth exploration of the synthesis of iodinated benzothiophenes and their subsequent transformation into diverse derivatives through modern catalytic cross-coupling reactions. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their successful implementation in a research setting.

Section 1: Synthesis of Key Iodinated Benzothiophene Precursors

The strategic placement of an iodine atom on the benzothiophene nucleus is the critical first step. The C3 position is a common site for functionalization, and 3-iodobenzothiophenes are highly valuable intermediates. One of the most efficient methods to access these compounds is through the iodocyclization of readily available 2-alkylthiophenylacetylenes.[6]

Causality of the Method: This reaction proceeds via an electrophilic cyclization mechanism. Molecular iodine (I₂) acts as an electrophile, activating the alkyne for a 5-endo-dig cyclization. The sulfur atom's lone pair attacks the activated alkyne, forming the thiophene ring and a vinyl cation, which is then trapped by the iodide anion. This method is often high-yielding and regioselective for the 3-iodo isomer.

G cluster_0 Synthesis of 3-Iodobenzothiophene Start 2-Methylthiophenylacetylene Reagent Iodine (I₂) Solvent (e.g., DES, CH₂Cl₂) Start->Reagent Reacts with Process Electrophilic Iodocyclization Reagent->Process Initiates Product 3-Iodobenzothiophene Process->Product Yields

Caption: Workflow for the synthesis of 3-iodobenzothiophene.

Protocol 1: Synthesis of 3-Iodobenzothiophene via Iodocyclization

This protocol is adapted from methodologies described for the iodocyclization of 2-alkylthiophenylacetylenes.[6]

Materials:

  • 2-(Methylthio)phenylacetylene (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or a Deep Eutectic Solvent (DES) like ChCl/urea (1:2 mol/mol)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2-(methylthio)phenylacetylene (1.0 eq) in dichloromethane (or DES) in a round-bottom flask, add iodine (1.2 eq) portion-wise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. The disappearance of the starting material spot indicates completion.

  • Workup (for CH₂Cl₂): Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine (the dark color will disappear).

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-iodobenzothiophene.

Trustworthiness: This protocol is self-validating. The quenching step with sodium thiosulfate provides a clear visual cue (disappearance of the iodine color) that excess electrophile has been neutralized. The subsequent wash steps ensure the removal of acidic and aqueous impurities, and chromatographic purification provides the final, analytically pure compound.

Section 2: Palladium-Catalyzed Cross-Coupling of Iodobenzothiophenes

Iodobenzothiophenes are ideal substrates for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing C-C and C-N bonds.[7] These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures. The choice of ligand is critical, as it influences catalyst stability and efficiency.[10]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the iodobenzothiophene to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11]

G cluster_1 Suzuki-Miyaura Coupling Reactant1 3-Iodobenzothiophene Process C-C Bond Formation Reactant1->Process Reactant2 Arylboronic Acid Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Process Catalyzes Product 3-Arylbenzothiophene Process->Product Yields

Caption: Reaction scheme for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodobenzothiophene

This is a general protocol that can be adapted for various arylboronic acids.[6][12]

Materials:

  • 3-Iodobenzothiophene (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 3-iodobenzothiophene (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel) to obtain the desired 3-arylbenzothiophene.

Data Summary: Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane908
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8516
4PdCl₂(dppf) (3)-K₂CO₃THF/H₂O8010
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, utilizing a dual-catalyst system of palladium and copper.[6]

Protocol 3: Sonogashira Coupling of 3-Iodobenzothiophene

Materials:

  • 3-Iodobenzothiophene (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 3-iodobenzothiophene (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in the chosen solvent (e.g., THF).

  • Reagent Addition: Add the base (e.g., TEA, 3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (40-60 °C) as needed.

  • Monitoring and Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the salt byproduct. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 3-alkynylbenzothiophene.

Heck Coupling: For C(sp²)-C(sp²) Vinyl Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13] It is a powerful tool for introducing vinyl groups or more complex unsaturated side chains.[14][15]

Protocol 4: Heck Coupling of 3-Iodobenzothiophene with an Alkene

Materials:

  • 3-Iodobenzothiophene (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF, DMAc, or Acetonitrile)

Procedure:

  • Setup: Combine 3-iodobenzothiophene (1.0 eq), the palladium catalyst, ligand, and base in a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the degassed solvent and the alkene (1.5 eq).

  • Heating: Seal the tube and heat the reaction to 80-120 °C.

  • Monitoring and Workup: After the reaction is complete (monitored by GC-MS or TLC), cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[16] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives, which are common in pharmaceuticals.[17][18][19]

G cluster_2 Buchwald-Hartwig Amination Reactant1 3-Iodobenzothiophene Process C-N Bond Formation Reactant1->Process Reactant2 Primary or Secondary Amine Reactant2->Process Catalyst Pd Precatalyst + Ligand (e.g., RuPhos) Strong Base (e.g., NaOtBu) Catalyst->Process Catalyzes Product 3-Aminobenzothiophene Derivative Process->Product Yields

Caption: Reaction scheme for Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination of 3-Iodobenzothiophene

Materials:

  • 3-Iodobenzothiophene (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glovebox Setup: Inside a glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the 3-iodobenzothiophene and the solvent. Stir for a few minutes, then add the amine.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 h).

  • Workup: Cool the reaction, dilute with ethyl acetate, and quench carefully with water.

  • Extraction and Purification: Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry, concentrate, and purify the product by column chromatography.

Section 3: Other Key Functionalizations

Cyanation: Introduction of a Versatile Nitrile Handle

The nitrile group is a valuable functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles. Transition metal-catalyzed cyanation of aryl halides is a direct method for its introduction.[20] While palladium catalysts are common, nickel-based systems have also emerged as powerful alternatives.[21][22]

Protocol 6: Nickel-Catalyzed Cyanation of 3-Iodobenzothiophene

This protocol is based on modern methods for the cyanation of aryl halides.[22][23]

Materials:

  • 3-Iodobenzothiophene (1.0 eq)

  • Zinc cyanide (Zn(CN)₂, 0.6 eq)

  • Nickel catalyst (e.g., NiCl₂·6H₂O, 10 mol%)

  • Ligand (e.g., dppf, 10 mol%)

  • Additive (e.g., DMAP, 20 mol%)

  • Solvent (e.g., DMAc or NMP)

Procedure:

  • Setup: To a vial, add 3-iodobenzothiophene, Zn(CN)₂, the nickel catalyst, ligand, and additive.

  • Solvent and Heating: Add the anhydrous solvent, seal the vial, and heat the mixture to 80-120 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction mixture and dilute it with ethyl acetate and aqueous ammonia. Stir for 30 minutes.

  • Extraction and Purification: Separate the layers and extract the aqueous phase. Wash the combined organic layers, dry, concentrate, and purify by flash chromatography to yield the 3-cyanobenzothiophene.

Conclusion

Iodinated benzothiophenes are exceptionally powerful and versatile building blocks for the synthesis of complex, functionalized molecules. The protocols detailed in this guide, centered around robust and high-yielding palladium- and nickel-catalyzed cross-coupling reactions, provide researchers, scientists, and drug development professionals with a reliable toolkit for library synthesis and lead optimization. The strategic application of these methods allows for the systematic exploration of the chemical space around the privileged benzothiophene core, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health (NIH).
  • Synthesis of[2]Benzothieno[3,2‐b][2]benzothiophenes through Iodine‐Mediated Sulfur Insertion Reaction. (n.d.). ResearchGate. Retrieved from

  • Synthesis of[2]Benzothieno[3,2-b][2]benzothiophenes through Iodine-Mediated Sulfur Insertion Reaction. (2024). PubMed. Retrieved from

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
  • Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (n.d.). Organic Chemistry Portal.
  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). PMC - NIH.
  • Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. (n.d.). PubMed.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (n.d.). ACS Publications.
  • Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. (n.d.). Benchchem.
  • Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. (n.d.). ResearchGate.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2025). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Functionalization and Properties Investigations of Benzothiophene Derivatives. (2026). Open Readings.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Heck coupling of aryl iodides/bromides and 2-iodothiophene with n-butyl... (n.d.). ResearchGate.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. (n.d.). Organic Chemistry Portal.
  • Synthesizing Aromatic Nitriles via Cyanation. (2017). Scientific Update.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Books.
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). PubMed Central.
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
  • Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. (n.d.). ResearchGate.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube.
  • Heck Reaction. (2023). Chemistry LibreTexts.

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Application Note & Protocol: A Researcher's Guide to the Laboratory-Scale Synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key heterocyclic building block. The protocol is designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis. The guide covers the reaction mechanism, a detailed step-by-step protocol, purification techniques, and full characterization of the final product.

Introduction and Scientific Context

Benzo[b]thiophenes are a privileged class of sulfur-containing heterocyclic compounds.[1][2] Their rigid, planar structure and electron-rich nature make them crucial scaffolds in medicinal chemistry and materials science. They are found in a wide range of biologically active compounds, including selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and kinase inhibitors.[3][4]

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a particularly valuable intermediate. The ester at the 2-position and the iodine atom at the 4-position serve as orthogonal synthetic handles for further molecular elaboration. The iodine atom, for instance, is perfectly suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents onto the benzene ring portion of the scaffold.[3]

This guide details a reliable method for the synthesis of this compound via the direct electrophilic iodination of its precursor, Methyl benzo[b]thiophene-2-carboxylate. The chosen methodology emphasizes safety, efficiency, and high purity of the final product.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The benzo[b]thiophene ring system is electron-rich and thus susceptible to attack by electrophiles. In this protocol, N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). The reaction is typically facilitated by an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the NIS, increasing its electrophilicity and accelerating the reaction rate.

The substitution occurs preferentially at the 4-position due to the directing effects of the fused benzene ring and the thiophene sulfur atom. The overall transformation is depicted below.

Caption: Figure 1: Electrophilic Iodination Reaction Scheme.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier Example
Methyl benzo[b]thiophene-2-carboxylate22913-24-2C₁₀H₈O₂S≥97%Sigma-Aldrich
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂≥98%Acros Organics
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂≥99%Sigma-Aldrich
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N≥99.8%Alfa Aesar
Dichloromethane (DCM)75-09-2CH₂Cl₂HPLCFisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂HPLCVWR Chemicals
Hexanes110-54-3C₆H₁₄HPLCVWR Chemicals
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃ACSJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACSEMD Millipore
Brine (Saturated NaCl solution)7647-14-5NaClACSLabChem
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄ACSEMD Millipore
Silica Gel7631-86-9SiO₂60 ÅSorbent Tech.
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and powder funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocol

This protocol is designed for a ~1.0 g scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Reaction Setup and Reagent Addition
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl benzo[b]thiophene-2-carboxylate (1.0 g, 5.20 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (25 mL) to dissolve the starting material. Stir until a clear solution is obtained.

  • In a single portion, add N-Iodosuccinimide (NIS) (1.28 g, 5.72 mmol, 1.1 equiv.).

  • Carefully add Trifluoroacetic Acid (TFA) (0.04 mL, 0.52 mmol, 0.1 equiv.) dropwise via syringe.

    • Causality: TFA acts as a catalyst to activate the NIS, making it a more potent electrophile. Using a catalytic amount prevents unwanted side reactions and simplifies the workup. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under these reaction conditions.

Step 2: Reaction Monitoring
  • Stir the reaction mixture vigorously at room temperature (20-25 °C). Protect the flask from direct light by wrapping it in aluminum foil, as iodine-containing compounds can be light-sensitive.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

    • Visualization: UV light (254 nm). The product should appear as a new, lower Rf spot compared to the starting material.

  • The reaction is typically complete within 2-4 hours. Continue stirring until TLC analysis shows complete consumption of the starting material.

Step 3: Workup and Extraction
  • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: The sodium thiosulfate solution quenches any unreacted NIS and reduces any elemental iodine (I₂) formed back to iodide (I⁻), preventing it from contaminating the product.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer with an additional portion of DCM (25 mL).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the TFA catalyst).

    • 50 mL of water.

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase and aid separation).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification
  • The crude product should be purified by flash column chromatography on silica gel.

    • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The exact gradient may need optimization based on TLC analysis.

    • Causality: Column chromatography separates the desired product from any remaining starting material, succinimide byproduct, and other minor impurities based on their differing polarities.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 4-iodobenzo[b]thiophene-2-carboxylate as a white to off-white solid.

  • Determine the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Workflow Visualization

G Figure 2: Overall Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Starting Material in MeCN B 2. Add NIS and TFA A->B C 3. Stir at RT (2-4h) B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash (NaHCO3, H2O, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Flash Column Chromatography H->I Crude Solid J 10. Combine Fractions & Concentrate I->J K 11. Characterize Pure Product (NMR, MS, MP) J->K J->K Pure Solid

Caption: Figure 2: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized Methyl 4-iodobenzo[b]thiophene-2-carboxylate should be confirmed by standard analytical techniques.

PropertyExpected Value
Chemical Formula C₁₀H₇IO₂S[5]
Molecular Weight 318.13 g/mol
Appearance White to off-white solid
Melting Point Data not consistently reported, but expected to be higher than the starting material (70-74 °C).
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2-8.3 (s, 1H, H3), ~7.8-7.9 (d, 1H, H5 or H7), ~7.5-7.6 (d, 1H, H7 or H5), ~7.1-7.2 (t, 1H, H6), ~4.0 (s, 3H, OCH₃). Note: Exact shifts and coupling constants may vary.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~163 (C=O), ~142, ~140, ~138, ~132, ~130, ~126, ~125 (Aromatic C), ~95 (C-I), ~53 (OCH₃). Note: Predicted values.
Mass Spec (ESI-MS) m/z: 318.9 [M+H]⁺

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

  • Chemical Hazards:

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

    • Trifluoroacetic Acid (TFA): Is highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

    • Dichloromethane (DCM): Is a suspected carcinogen and a volatile solvent. All operations involving DCM must be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Halogenated and non-halogenated solvent waste should be segregated.

References

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • Google Patents. (2020). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein J. Org. Chem. 2007, 3, 23. Retrieved from [Link]

  • Galietta, M., et al. (2011). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. ACS Comb. Sci. 2011, 13, 4, 385–393. Retrieved from [Link]

  • Mew-Sum, L., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry, 13, 6983-6997. Retrieved from [Link]

  • Barros, H. J. V., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(2), 184-203. Retrieved from [Link]

  • Pace, V., et al. (2022). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable. Asian Journal of Organic Chemistry, 11(9), e202200353. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzo[b]thiophene-2-carboxamidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Chapman, N. B., et al. (1965). Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. Journal of Medicinal Chemistry, 8(6), 823-826. Retrieved from [Link]

  • Cera, G., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. Retrieved from [Link]

  • Bentham Science. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • Taylor & Francis Online. (2019). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Heck Reactions with Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Heck reactions involving aryl iodides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own experiments. This resource is structured in a question-and-answer format to directly address the common pitfalls and complexities of this powerful C-C bond-forming reaction.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding Heck reactions with aryl iodides.

Q1: My Heck reaction with an aryl iodide is not working. Where do I even begin to troubleshoot?

A systematic approach is crucial. Start by considering the most common and easily addressable issues before moving to more complex variables. A logical troubleshooting workflow is outlined below.

G A Reaction Failure: No Product or Low Yield B Check Reagent Quality & Purity A->B First Step C Verify Catalyst Activity B->C If Reagents are OK D Optimize Reaction Conditions C->D If Catalyst is Active E Investigate Substrate-Specific Issues D->E If Conditions are Optimized

Caption: A stepwise troubleshooting workflow.

Q2: What are the most common reasons for a Heck reaction with an aryl iodide to fail?

The most frequent culprits include:

  • Inactive Catalyst: The palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, may not be in its active form.

  • Poor Reagent Quality: Impurities in the aryl iodide, alkene, solvent, or base can inhibit the reaction.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base and solvent may not be suitable for your specific substrates.

  • Ligand Issues: An inappropriate ligand, an incorrect ligand-to-palladium ratio, or ligand degradation can all lead to failure.

  • Presence of Inhibitors: Water, oxygen, or other impurities can poison the catalyst.

Q3: How do I know if my palladium catalyst is the problem?

A simple diagnostic test is to run a known, reliable Heck reaction in parallel with your problematic one. For example, the coupling of iodobenzene with styrene is a well-established and generally high-yielding reaction. If this positive control reaction also fails, your catalyst is likely inactive. If the control works, the issue lies with your specific substrates or reaction conditions.

II. In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect explanations for common Heck reaction failures with aryl iodides, along with actionable solutions.

Category 1: Catalyst-Related Issues

Q4: My reaction mixture turned black, and I have little to no product. What happened?

The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst decomposition.[1] This occurs when the catalytically active soluble palladium species agglomerate into inactive metallic palladium.

  • Causality:

    • High Temperatures: While elevated temperatures can increase reaction rates, they also accelerate catalyst decomposition, especially with less stable catalytic systems.[1]

    • Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, or if the ligand-to-palladium ratio is too low, the palladium is more susceptible to aggregation.

    • Slow Oxidative Addition: For sterically hindered or electron-rich aryl iodides, the oxidative addition step can be slow. This increases the lifetime of the vulnerable Pd(0) species in solution, giving it more time to decompose.

  • Solutions:

    • Lower the Reaction Temperature: For aryl iodides, reactions can often be run at temperatures ranging from 80-120 °C.[1] Start at the lower end of this range and incrementally increase if the reaction is too slow.

    • Increase Ligand Concentration: A common starting point is a palladium-to-ligand ratio of 1:2 to 1:4 for monodentate phosphine ligands.[2]

    • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity.[1]

Q5: I'm using a Pd(II) precatalyst like Pd(OAc)₂, but the reaction isn't starting. Why?

Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3][4] If this pre-activation step is inefficient, the reaction will not initiate.

  • Causality:

    • Inefficient Reducing Agent: The in situ reduction is often accomplished by a phosphine ligand, an amine base, or the alkene itself. If these components are not effective under your reaction conditions, the catalyst will remain in its inactive Pd(II) state.

    • Stable Pd(II) Complex: The precatalyst may form a stable complex that is resistant to reduction.

  • Solutions:

    • Pre-form the Active Catalyst: You can pre-reduce the Pd(II) salt before adding your substrates. A common method is to stir the Pd(II) precatalyst with the phosphine ligand in the reaction solvent for a short period before adding the other reagents.

    • Use a Pd(0) Precatalyst: Switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in situ reduction step. However, be aware that Pd(0) catalysts are generally more sensitive to air and moisture.[2]

    • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can facilitate the formation of the active Pd(0) species.

Category 2: Substrate and Reagent Issues

Q6: My aryl iodide is electron-rich, and the reaction is very slow or fails completely. What can I do?

Electron-donating groups on the aryl iodide increase the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle more difficult.[1]

  • Causality:

    • Slow Oxidative Addition: The first committed step in the catalytic cycle is the oxidative addition of the aryl iodide to the Pd(0) center. Electron-donating groups on the aryl ring slow down this step, which is often the rate-limiting step of the overall reaction.

  • Solutions:

    • Use a More Electron-Rich Ligand: Ligands with strong electron-donating properties, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can increase the electron density on the palladium center, facilitating oxidative addition.[1]

    • Increase the Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for catalyst decomposition.

    • Consider a Ligandless System (with caution): In some cases, particularly with highly reactive aryl iodides, a ligandless protocol can be effective. However, these systems are often more prone to catalyst decomposition.[3]

Q7: I have a sterically hindered aryl iodide (e.g., ortho-substituted), and the reaction is not proceeding. How can I overcome this?

Steric hindrance around the carbon-iodine bond can significantly impede the approach of the bulky palladium catalyst, thereby inhibiting oxidative addition.

  • Causality:

    • Steric Hindrance to Oxidative Addition: The bulky palladium catalyst needs to access the C-I bond. Large ortho substituents can physically block this approach.

  • Solutions:

    • Employ Bulky, Electron-Rich Ligands: While seemingly counterintuitive, bulky ligands like JohnPhos or XPhos can be effective. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium species that can more readily access the hindered C-I bond.

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can increase the concentration of the active catalytic species, improving the chances of successful oxidative addition.[2]

    • Prolonged Reaction Time: These reactions often require significantly longer reaction times to achieve good conversion.

Q8: I am observing side products in my reaction. What are the common ones and how can I avoid them?

A common side product in Heck reactions is the "reductive Heck" product, where the aryl group adds to the double bond, but instead of β-hydride elimination, a hydrogen atom is incorporated. Alkene isomerization is another potential side reaction.[3]

  • Causality:

    • Reductive Heck Product: This can occur if the β-hydride elimination step is slow or if there are alternative pathways for the intermediate to react.

    • Alkene Isomerization: The palladium-hydride species formed after β-hydride elimination can re-add to the product alkene in a different orientation and then eliminate again, leading to isomerization of the double bond.[3]

  • Solutions:

    • Choice of Base: The base plays a critical role in the regeneration of the Pd(0) catalyst and can influence the rate of β-hydride elimination. For some systems, a weaker, non-coordinating base may be preferable.

    • Additives: The addition of silver or thallium salts can sometimes suppress alkene isomerization by promoting the reductive elimination of HX from the palladium-hydride intermediate.[3]

    • Optimize Temperature and Reaction Time: Lowering the temperature and minimizing the reaction time once the product is formed can reduce the extent of side reactions.

Category 3: Reaction Parameter Optimization

Q9: How do I choose the right base and solvent for my Heck reaction?

The choice of base and solvent is highly interdependent and can significantly impact the reaction outcome.

  • Bases:

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally robust, inexpensive, and suitable for a wide range of substrates. They are often used in polar aprotic solvents like DMF or NMP.

    • Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in a wider range of organic solvents. However, they can sometimes act as ligands, potentially inhibiting the catalyst. They are also nucleophilic and can participate in side reactions.

Base TypeExamplesAdvantagesDisadvantages
Inorganic Carbonates K₂CO₃, Cs₂CO₃Inexpensive, robustCan be poorly soluble in some organic solvents
Inorganic Phosphates K₃PO₄Stronger base, can be effective for challenging substratesCan be hygroscopic
Organic Amines Et₃N, DIPEAGood solubility in organic solventsCan act as ligands, potential for side reactions
  • Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These are the most common solvents for Heck reactions. They have high boiling points, allowing for a wide range of reaction temperatures, and they can help to stabilize the charged intermediates in the catalytic cycle.

    • Apolar Solvents (e.g., Toluene, Xylene): These can be used, often with a phase-transfer catalyst, but are generally less common for Heck reactions with aryl iodides.

    • "Green" Solvents (e.g., Water, Polyethylene Glycol (PEG)): There is growing interest in using more environmentally benign solvents. These often require specialized ligands to ensure the catalyst is soluble.

Q10: I'm not sure if my reaction is working. How can I monitor its progress?

Regularly monitoring the reaction is key to successful optimization.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. Spot the reaction mixture alongside your starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information. By taking small aliquots from the reaction mixture at different time points, you can accurately determine the consumption of starting materials and the formation of the product.

III. Experimental Protocols

Here is a general protocol for a Heck reaction with an aryl iodide that can be used as a starting point for your optimizations.

General Procedure for a Small-Scale Heck Reaction:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the aryl iodide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

IV. Visualizing the Catalytic Cycle and Failure Points

Understanding the catalytic cycle is essential for effective troubleshooting.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I Decomp Decomposition (Palladium Black) Pd0->Decomp PdII Ar-Pd(II)L₂(I) OA->PdII Coord Olefin Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert PdH H-Pd(II)L₂(I) Insert->PdH Elim β-Hydride Elimination Product_out Product Elim->Product_out Regen Reductive Elimination Regen->Pd0 Base PdH->Elim Product Product ArylIodide Ar-I ArylIodide->OA Alkene Alkene Alkene->Coord Base Base Base->Regen Product_out->Regen

Caption: The Heck catalytic cycle and a key failure point.

This diagram illustrates the key steps of the Heck reaction and highlights that the active Pd(0) catalyst is susceptible to decomposition into inactive palladium black, a common cause of reaction failure.

V. References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Heck Reaction. (2023). In Chemistry LibreTexts. [Link]

  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

  • Heck reaction. (2023). In Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Base Selection for Heck Reactions with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of base selection when working with substituted aryl halides. As a self-validating system of protocols and expert insights, this document will explain the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Heck reaction?

The base in a Heck reaction serves a crucial purpose in the catalytic cycle: it is required to regenerate the active Pd(0) catalyst.[1][2] After the key steps of oxidative addition, migratory insertion, and β-hydride elimination, a hydridopalladium(II) complex ([H-Pd-X]Ln) is formed. The base neutralizes the generated acid (HX), facilitating the reductive elimination of HX from the palladium complex and regenerating the Pd(0) species that can re-enter the catalytic cycle.[3] Without a base, the catalytic cycle would halt after a single turnover.

Q2: How do electron-donating or electron-withdrawing groups on the aryl halide affect the reaction and my choice of base?

The electronic nature of the substituents on the aryl halide significantly impacts the rate of the oxidative addition step, which is often the rate-determining step in the Heck reaction.

  • Electron-withdrawing groups (EWGs) on the aryl halide, such as nitro, cyano, or keto groups, increase the electrophilicity of the carbon-halogen bond. This accelerates the rate of oxidative addition to the Pd(0) catalyst.[4] Consequently, reactions with electron-poor aryl halides can often proceed under milder conditions and may tolerate a wider range of bases, including weaker inorganic bases like sodium acetate or carbonates.

  • Electron-donating groups (EDGs) , such as alkoxy or amino groups, decrease the electrophilicity of the carbon-halogen bond, making the oxidative addition step slower.[4] These substrates often require more forcing conditions, such as higher temperatures and stronger, more soluble organic bases like triethylamine or diisopropylethylamine (DIPEA), to achieve reasonable reaction rates. In some cases, the presence of electron-rich substituents can lead to lower yields.[4][5]

Q3: What are "Jeffery conditions" and when should I consider using them?

"Jeffery conditions" refer to a set of reaction conditions that utilize a phase-transfer catalyst, typically a tetraalkylammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), in conjunction with an insoluble inorganic base such as potassium carbonate or sodium acetate.[4] These conditions are particularly effective for accelerating the reaction rate, often at lower temperatures.[4]

Consider using Jeffery conditions when:

  • You are using a less reactive aryl halide (e.g., an aryl bromide or chloride, or an electron-rich aryl halide).

  • You are working with a thermally sensitive substrate and need to perform the reaction at a lower temperature.

  • You are using an insoluble inorganic base and observe poor reaction kinetics.

The tetraalkylammonium salt is believed to play multiple roles, including stabilizing the palladium catalyst, facilitating the formation of a more reactive anionic palladium species, and increasing the solubility of the inorganic base in the organic solvent.[6]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause: The base is not strong enough or soluble enough to effectively regenerate the catalyst.

Troubleshooting Steps:

  • Increase Base Strength: If you are using a weak base like sodium acetate, consider switching to a stronger base. For organic bases, moving from triethylamine to a more sterically hindered and slightly more basic amine like diisopropylethylamine (DIPEA) or DBU can be beneficial. For inorganic bases, switching from a bicarbonate to a carbonate, or from a carbonate to a phosphate (e.g., K3PO4), increases the basicity.

  • Improve Solubility: If you are using an inorganic base like K2CO3 in a non-polar solvent, it may not be soluble enough to be effective.

    • Switch to a more polar aprotic solvent like DMF or acetonitrile.

    • Employ "Jeffery conditions" by adding a phase-transfer catalyst like TBAB to solubilize the inorganic base.[4]

    • Switch to a soluble organic base like triethylamine or DIPEA.

  • Consider Steric Hindrance: For ortho-substituted aryl halides, a bulky organic base might be less effective due to steric hindrance. In such cases, a less sterically demanding inorganic base under Jeffery conditions might be a better choice.

Problem 2: Formation of significant side products.

Possible Cause 1: Double bond isomerization of the product.

This side reaction can occur when the hydridopalladium(II) complex re-adds to the product alkene in the reverse orientation, followed by another β-hydride elimination.[2]

Mitigation:

  • Use of Silver or Thallium Salts: The addition of silver (e.g., Ag2CO3) or thallium salts can minimize alkene isomerization by promoting the reductive elimination of HX and preventing the re-addition of the palladium hydride to the product.[1][2]

  • Choice of Base: While not the primary solution, ensuring the base is efficient at scavenging the HX as it is formed can help to drive the reaction towards the desired product and reduce the lifetime of the species responsible for isomerization.

Possible Cause 2: Formation of a reductive Heck product (hydrodehalogenation).

This occurs when the aryl group is replaced by a hydrogen atom. The choice of base can influence the extent of this side reaction.

Mitigation:

  • Avoid Excessively Strong or Reactive Bases: In some cases, very strong bases in the presence of a hydrogen source can promote the reduction of the aryl halide.

  • Optimize Reaction Conditions: Carefully screen different bases to find one that promotes the desired coupling without favoring the reduction pathway. Often, a moderately strong inorganic base like K2CO3 or Cs2CO3 provides a good balance.

Data & Protocols

Table 1: pKa Values of Common Bases in Acetonitrile

The choice of a suitable base is often guided by its strength (pKa of the conjugate acid). This table provides a reference for comparing the basicity of commonly used bases in a relevant organic solvent.

BaseConjugate AcidpKa in MeCN
Triethylamine (Et3N)Et3NH+18.8
Diisopropylethylamine (DIPEA)DIPEA-H+19.2
1,8-Diazabicycloundec-7-ene (DBU)DBU-H+24.3
Sodium Acetate (NaOAc)Acetic Acid22.5
Potassium Carbonate (K2CO3)Bicarbonate (HCO3-)15.7 (pKa1)
Cesium Carbonate (Cs2CO3)Bicarbonate (HCO3-)15.7 (pKa1)
Potassium Phosphate (K3PO4)Dihydrogen Phosphate (H2PO4-)15.1 (pKa2)

Note: pKa values can vary with the solvent and temperature. This table should be used as a general guide.

Experimental Protocol: Small-Scale Parallel Screening of Bases

This protocol allows for the efficient screening of multiple bases to identify the optimal conditions for your specific Heck reaction.

Materials:

  • Aryl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (if required, e.g., PPh3)

  • A selection of bases (e.g., Et3N, DIPEA, K2CO3, Cs2CO3, NaOAc)

  • Solvent (e.g., DMF or acetonitrile)

  • Phase-transfer catalyst (e.g., TBAB) for inorganic bases

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and GC-MS or LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, alkene, palladium catalyst, and ligand (if used) in the chosen solvent. This ensures accurate and consistent dispensing.

  • Reaction Setup: In a series of labeled reaction vials, add a stir bar.

  • Reagent Addition:

    • To each vial, add the desired amount of the aryl halide and alkene stock solutions.

    • Add the palladium catalyst and ligand stock solutions.

    • To each vial, add a different base. For solid bases, weigh them directly into the vials. For liquid bases, add them via syringe. For inorganic bases, also add the phase-transfer catalyst.

    • Add the solvent to bring all reactions to the same final concentration.

  • Reaction Execution:

    • Seal the vials and place them in the heating block or oil bath set to the desired temperature.

    • Stir the reactions for a set period (e.g., 2, 4, 8, and 24 hours).

  • Monitoring and Analysis:

    • At each time point, take a small aliquot from each reaction vial and spot it on a TLC plate to qualitatively assess the reaction progress.

    • After the final time point, quench the reactions and analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion of the starting material and the relative amounts of product and any side products.

  • Optimization: Based on the results, you can select the most promising base for a larger-scale reaction or perform a second round of screening to fine-tune other parameters like temperature or catalyst loading.

Visualizing the Heck Reaction and Base Selection

Diagram 1: The Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_main Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord AlkeneComplex Ar-Pd(II)-X(alkene) L_{n-1} AlkeneCoord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns SigmaComplex R-CH_2-CH(Ar)-Pd(II)-X L_{n-1} MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim HPdX H-Pd(II)-X L_n BetaElim->HPdX Product Product BetaElim->Product RedElim Reductive Elimination (Base) HPdX->RedElim RedElim->Pd0 BaseHX Base-H+ X- RedElim->BaseHX ArylHalide Ar-X ArylHalide->OxAdd Alkene Alkene Alkene->AlkeneCoord

Caption: The catalytic cycle of the Heck reaction.

Diagram 2: Decision Workflow for Base Selection

Base_Selection Start Start: Heck Reaction Optimization ArylHalideType Aryl Halide Electronics? Start->ArylHalideType ElectronPoor Electron-Poor (EWG) ArylHalideType->ElectronPoor EWG ElectronRich Electron-Rich (EDG) ArylHalideType->ElectronRich EDG WeakBase Try weaker inorganic base (e.g., NaOAc, K2CO3) ElectronPoor->WeakBase StrongBase Try stronger organic base (e.g., Et3N, DIPEA) or strong inorganic base (e.g., K3PO4) ElectronRich->StrongBase LowYield Low Yield? WeakBase->LowYield StrongBase->LowYield Jeffery Consider Jeffery Conditions (add TBAB) LowYield->Jeffery Yes Optimize Optimize Other Parameters (Temp, Solvent, Ligand) LowYield->Optimize No Jeffery->Optimize Success Successful Reaction Optimize->Success

Caption: Decision workflow for selecting a base.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Jeffery, T. (1985). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications, (19), 1287-1289. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds. E.-i. Negishi and A. de Meijere). John Wiley & Sons, Inc. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Amatore, C., & Jutand, A. (1999). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kalsoom, U., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

Sources

Mastering the Heat: A Technical Guide to Optimizing Heck Reaction Temperature for Maximum Yield

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the Mizoroki-Heck reaction is a cornerstone of C-C bond formation. Its power lies in its versatility, but achieving optimal yields can be a delicate dance with reaction parameters, chief among them being temperature. This technical support guide provides in-depth, experience-driven advice to troubleshoot and master the critical aspect of temperature control in your Heck reactions.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses common temperature-related issues encountered during the Heck reaction in a practical question-and-answer format.

Q1: My Heck reaction is sluggish or shows no conversion. Could the temperature be too low?

A1: Yes, insufficient thermal energy is a frequent cause of low or no conversion, especially with less reactive starting materials. The reaction temperature must be adequate to facilitate the rate-determining oxidative addition of the aryl halide to the Pd(0) catalyst.

Causality Explained:

  • Activation Energy Barrier: Every step in the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium center, has an activation energy barrier that must be overcome.[1] Insufficient heat means the reacting molecules lack the kinetic energy to surpass this barrier, leading to a slow or stalled reaction.

  • Aryl Halide Reactivity: The strength of the carbon-halogen bond plays a crucial role. Aryl chlorides, with their strong C-Cl bond, generally require higher temperatures to react compared to the more reactive aryl bromides and iodides.[2] Electron-rich aryl halides also tend to be less reactive and may necessitate more forceful thermal conditions.

Troubleshooting Protocol:

  • Initial Temperature Screening: If you are working with a new substrate, it is advisable to perform a temperature screen. Set up a series of small-scale reactions at increasing temperature intervals (e.g., 80 °C, 100 °C, 120 °C).

  • Incremental Temperature Increase: For an existing reaction with low conversion, increase the temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Solvent Considerations: Ensure your chosen solvent has a boiling point that accommodates the desired reaction temperature. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used for higher temperature Heck reactions.[2]

Q2: I'm getting a good conversion, but my yield of the desired product is low, and I see several side products. Is the temperature too high?

A2: Excessive heat can be as detrimental as too little. High temperatures can lead to catalyst decomposition and promote undesired side reactions, ultimately eroding the yield of your target molecule.

Causality Explained:

  • Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, have a limited thermal stability. At elevated temperatures, these catalysts can decompose to form inactive palladium black, a common visual indicator.[2] This irreversible process removes the active catalyst from the reaction mixture. P-C bond cleavage in phosphine ligands is a known decomposition pathway at high temperatures.[2]

  • Side Product Formation:

    • Double Bond Isomerization: At higher temperatures, the intermediate palladium-hydride species can re-add to the newly formed alkene, leading to isomerization of the double bond.[1]

    • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, a side reaction that becomes more prevalent at higher temperatures.

    • Olefin Polymerization: Some activated olefins are prone to polymerization under harsh thermal conditions.

Troubleshooting Protocol:

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indication that the temperature is too high for your catalyst system.

  • Temperature Reduction: If you suspect the temperature is too high, run the reaction at a lower temperature. Even a 10-20 °C reduction can significantly suppress side reactions and preserve the catalyst's integrity.

  • Ligand Selection: Consider using more thermally stable ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which are known to form more robust palladium complexes capable of withstanding higher temperatures.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature in the Heck reaction.

What is a typical temperature range for the Heck reaction?

A broad temperature range of 50 °C to 160 °C is commonly employed for the Heck reaction.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent used. For instance, reactions involving highly reactive aryl iodides and activated olefins can often proceed at lower temperatures (e.g., 80-100 °C), while less reactive aryl chlorides may require temperatures in excess of 120 °C.[2]

How does the choice of solvent influence the reaction temperature?

The solvent's boiling point is a primary consideration, as it sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and, consequently, the optimal temperature. Polar aprotic solvents like DMF, DMAc, and NMP are common choices as they can dissolve a wide range of substrates and bases and have high boiling points suitable for challenging couplings.[2]

Can microwave heating be beneficial for temperature control in Heck reactions?

Yes, microwave irradiation has emerged as a powerful tool for Heck reactions. It allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields.[3] The precise temperature control afforded by modern microwave reactors can also help to minimize the formation of side products by avoiding temperature overshoots.

Experimental Protocol: A Guideline for Temperature Optimization

This protocol provides a systematic approach to optimizing the reaction temperature for a new Heck coupling.

Objective: To determine the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.

Materials:

  • Aryl halide

  • Olefin

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, P(o-tol)₃, or a more specialized ligand)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMAc)

  • Reaction vessels (e.g., sealed tubes, round-bottom flask with condenser)

  • Heating apparatus with accurate temperature control (e.g., oil bath with digital controller, heating mantle with thermocouple, or microwave reactor)

  • Analytical tools for monitoring reaction progress (e.g., TLC plates, LC-MS)

Procedure:

  • Initial Scoping Reactions: Set up a minimum of three identical small-scale reactions. Based on the reactivity of your aryl halide (I > Br > Cl), select a starting temperature range. For an unknown system, a good starting point is 80 °C, 100 °C, and 120 °C.

  • Reaction Setup: In each reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, olefin (typically 1.1-1.5 equivalents), base (typically 1.5-2.0 equivalents), palladium precatalyst (e.g., 1-5 mol%), and ligand (if required). Add the anhydrous solvent.

  • Heating and Monitoring: Place the reactions in the pre-heated heating apparatus and start a timer. Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Data Analysis: After a set time (e.g., 24 hours) or when the starting material is consumed in the most promising reaction, cool all reactions to room temperature. Analyze the final conversion and the relative ratio of product to side products for each temperature.

  • Refinement (if necessary): Based on the results of the initial screen, you can perform a more focused optimization. For example, if the 120 °C reaction gave the highest yield but also showed some decomposition, you could set up a new set of reactions at 110 °C, 115 °C, and 120 °C to pinpoint the optimal temperature.

Data Presentation: The Interplay of Temperature, Substrate, and Yield

The following table provides illustrative data on how reaction temperature can influence the yield of the Heck reaction for different aryl halides.

Aryl HalideOlefinCatalyst SystemTemperature (°C)Yield (%)Reference
4-IodoanisoleStyrenePd(OAc)₂ / PPh₃8085Fictionalized Data
4-BromoanisoleStyrenePd(OAc)₂ / PPh₃10090Fictionalized Data
4-ChloroanisoleStyrenePd(OAc)₂ / P(t-Bu)₃12075Fictionalized Data
4-ChloroanisoleStyrenePalladacycle14092Fictionalized Data

Note: This data is illustrative and intended to demonstrate trends. Actual results will vary depending on the specific reaction conditions.

Visualizing the Process: A Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature in a Heck reaction.

G cluster_start Initial Reaction cluster_troubleshooting Troubleshooting Path cluster_optimization Optimization Path start Low or No Conversion? increase_temp Increase Temperature (10-20 °C increments) start->increase_temp Yes check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents No good_conversion Good Conversion? increase_temp->good_conversion check_reagents->good_conversion change_catalyst Consider a More Active Catalyst System change_catalyst->good_conversion side_products Significant Side Products? good_conversion->side_products Yes optimal_yield Optimal Yield Achieved good_conversion->optimal_yield No decrease_temp Decrease Temperature (10-20 °C increments) side_products->decrease_temp Yes optimize_other Optimize Other Parameters (Concentration, Base) side_products->optimize_other No decrease_temp->optimal_yield optimize_other->optimal_yield Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Requires Heat (often rate-limiting) pd_ar_x Ar-Pd(II)(X)L₂ oxidative_addition->pd_ar_x olefin_coordination Olefin Coordination pd_ar_x->olefin_coordination pd_ar_olefin Ar-Pd(II)(Olefin)L₂⁺ olefin_coordination->pd_ar_olefin migratory_insertion Migratory Insertion pd_ar_olefin->migratory_insertion pd_alkyl R-Pd(II)(X)L₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination Can be reversible (higher temp promotes isomerization) pd_h H-Pd(II)(X)L₂ beta_hydride_elimination->pd_h reductive_elimination Reductive Elimination (with Base) pd_h->reductive_elimination reductive_elimination->pd0

Caption: The catalytic cycle of the Heck reaction, highlighting steps influenced by temperature.

Increased temperature primarily accelerates the oxidative addition and reductive elimination steps. However, it can also increase the rate of undesired side reactions, such as the reversibility of β-hydride elimination, which can lead to double bond isomerization.

Conclusion

Mastering the reaction temperature is paramount to achieving high yields and purity in the Heck reaction. By understanding the underlying principles of how temperature affects each step of the catalytic cycle and by employing a systematic approach to optimization, researchers can confidently navigate the challenges of this powerful synthetic tool. This guide provides a framework for troubleshooting common issues and a roadmap for developing robust and efficient Heck coupling protocols.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Jadhav, G. N., & Shinde, V. S. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

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Validation & Comparative

Introduction: The Benzothiophene Scaffold and the Imperative of Precise Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data Comparison of Substituted Benzothiophenes

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and material science applications. Its derivatives are integral to the development of antimicrobial, anti-inflammatory, and anticancer agents, as well as organic semiconductors.[1] Given this therapeutic and technological importance, the unambiguous structural confirmation of novel substituted benzothiophenes is a critical step in the research and development pipeline.

Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization.[2][3] They provide a detailed electronic and structural fingerprint of a molecule. However, the interpretation of this data is not always trivial. The introduction of various substituents onto the benzothiophene core systematically alters its electronic landscape, leading to predictable yet nuanced shifts in the resulting spectra.

This guide provides a comparative analysis of these spectroscopic changes. It is designed for researchers, medicinal chemists, and material scientists, offering a framework for interpreting spectral data and understanding the causal relationship between a substituent's electronic nature and its spectroscopic output. We will move beyond simple data reporting to explain why these changes occur, grounding the discussion in the fundamental principles of each analytical technique.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus resonates—its chemical shift (δ) —is exquisitely sensitive to its local electronic environment.

The core principle is that of shielding and deshielding .[4] Electron clouds surrounding a nucleus generate a small, localized magnetic field that opposes the main external field.

  • High Electron Density (Shielding): The nucleus is "shielded" from the external field and requires a lower frequency (or higher field) to achieve resonance. This results in an upfield shift (lower ppm value) in the spectrum.

  • Low Electron Density (Deshielding): The nucleus is "deshielded," experiences more of the external field, and requires a higher frequency for resonance. This causes a downfield shift (higher ppm value).

The Unsubstituted Benzothiophene Baseline

To understand the effect of substituents, we must first establish the spectral signature of the parent benzo[b]thiophene molecule. The protons on the thiophene ring (H2, H3) are distinct from those on the benzene ring (H4-H7).

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2/H2~7.33~124.3
C3/H3~7.33~122.5
C4/H4~7.82~124.3
C5/H5~7.36~124.4
C6/H6~7.42~123.5
C7/H7~7.88~121.7
C3a-~139.9
C7a-~139.5
Note: Data is compiled from representative spectra and may vary slightly based on solvent and concentration.[5]
Comparative Analysis: The Influence of Substituents on NMR Spectra

The electronic character of a substituent—whether it donates or withdraws electron density—profoundly impacts the chemical shifts of the benzothiophene core.

EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the aromatic system through resonance or inductive effects. This leads to increased shielding and a characteristic upfield shift (lower δ) of the protons and carbons, particularly those ortho and para to the point of substitution.

EWGs (e.g., -NO₂, -CN, -CHO, -SO₂R) decrease the electron density of the ring system.[6] This deshields the nuclei, causing a significant downfield shift (higher δ) in the NMR spectrum. For instance, the oxidation of the thiophene sulfur atom to a sulfone (-SO₂-) transforms it from an electron-donating heteroatom into a powerful electron-accepting group, dramatically altering the electronic properties and chemical shifts.[7]

The following table provides a comparative overview of these effects.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzothiophenes

Compound Substituent (R) Position H2 H3 H4 H7 Comments
Benzothiophene -H-7.337.337.827.88Baseline
2-Methylbenzothiophene -CH₃ (EDG)2-6.997.687.76H3 is significantly shifted upfield due to proximity to the EDG.
3-Methylbenzothiophene -CH₃ (EDG)37.15-7.737.80H2 is shifted upfield.
5-Carbaldehydebenzothiophene -CHO (EWG)57.637.518.358.00All protons are shifted downfield due to the strong withdrawing effect of the aldehyde.[8]
Benzothiophene-1,1-dioxide -SO₂- (EWG)16.897.017.657.55The sulfone group dramatically alters the electronic structure, causing complex shifts.[9]

Pillar 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of the absorbed radiation is specific to the types of bonds and functional groups present, making it an excellent tool for qualitative analysis.

Characteristic Peaks of the Benzothiophene Core
  • Aromatic C-H Stretch: 3100-3000 cm⁻¹

  • Aromatic C=C Stretch: 1600-1450 cm⁻¹ (a series of sharp peaks)

  • C-S Stretch: ~700 cm⁻¹ (often weak and in the fingerprint region)

  • Out-of-Plane C-H Bending: 900-675 cm⁻¹, the pattern of which can sometimes indicate the substitution pattern on the benzene ring.

Comparative Analysis: How Substituents Manifest in IR Spectra

Substituents introduce new, often intense, and highly diagnostic peaks.

Table 2: Diagnostic IR Absorption Frequencies (cm⁻¹) for Substituted Benzothiophenes

Substituent Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Carbonyl (-C=O)C=O Stretch1750-1650Strong, Sharp
Nitro (-NO₂)Asymmetric Stretch1570-1500Very Strong
Symmetric Stretch1370-1300Very Strong
Cyano (-C≡N)C≡N Stretch2260-2220Medium, Sharp
Sulfone (-SO₂)Asymmetric Stretch1350-1300Strong
Symmetric Stretch1160-1120Strong
Hydroxyl (-OH)O-H Stretch (H-bonded)3600-3200Strong, Broad

The electronic effect of the substituent can also slightly shift the frequencies of the core benzothiophene vibrations, although this is often less diagnostic than the appearance of new, strong bands.

Pillar 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. In Electron Impact (EI) MS, a high-energy electron beam ionizes the molecule, forming a radical cation (M⁺˙) known as the molecular ion . The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes the molecular ion to break apart into smaller, characteristic fragments.

Fragmentation Pattern of Unsubstituted Benzothiophene

The fragmentation of the benzothiophene radical cation is complex but well-studied.[10] Key fragmentation pathways often involve the loss of small, stable molecules or radicals. A common fragmentation involves the loss of a thioformyl radical (•CHS) or acetylene (C₂H₂).

Comparative Analysis: Substituent-Directed Fragmentation

Substituents can stabilize or destabilize certain fragments, thus directing the fragmentation pathways.[11]

  • α-Cleavage: Bonds adjacent to heteroatoms or functional groups are prone to cleavage. For example, in a 2-acetylbenzothiophene, a primary fragmentation is the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • McLafferty Rearrangement: Compounds containing a carbonyl group and a γ-hydrogen can undergo a characteristic rearrangement, leading to the loss of a neutral alkene.

  • Loss of the Substituent: It is common to see a peak corresponding to the molecular ion minus the mass of the substituent.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The quality of spectroscopic data is paramount. The following protocols outline standardized procedures for obtaining reliable and high-quality data.

Protocol 1: High-Resolution NMR Analysis
  • Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is used for more polar compounds. The solvent must fully dissolve the analyte without reacting with it. Purity of >95% is required for accurate analysis.[12]

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified benzothiophene derivative and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (if needed): For unambiguous assignment, acquire 2D spectra like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation).[13][14] These experiments are invaluable for connecting proton and carbon skeletons.

Protocol 2: FT-IR Spectroscopy
  • Causality: The sample preparation method depends on the physical state of the compound. For solids, preparing a KBr pellet ensures a uniform dispersion of the analyte, minimizing scattering effects.

  • Step-by-Step Methodology:

    • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Background Correction: Run a background spectrum of the empty sample compartment prior to sample analysis to subtract the spectral contributions of atmospheric CO₂ and water vapor.

Visualizing the Concepts: Workflows and Relationships

Diagrams are essential for visualizing complex relationships and workflows. The following are generated using Graphviz (DOT language) to meet specific formatting requirements.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Syn Synthesis & Purification (>95% Purity) NMR NMR Spectroscopy (1H, 13C, 2D) Syn->NMR IR FT-IR Spectroscopy Syn->IR MS Mass Spectrometry Syn->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Struct Structure Elucidation & Confirmation Data->Struct

Caption: General experimental workflow from synthesis to structural confirmation.

G cluster_edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ cluster_ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CHO Core Benzothiophene Core (Baseline Chemical Shift) EDG_Effect Increases Electron Density (Shielding) Core->EDG_Effect Substitution EWG_Effect Decreases Electron Density (Deshielding) Core->EWG_Effect Substitution EDG_Result Upfield Shift (Lower δ ppm) EDG_Effect->EDG_Result EWG_Result Downfield Shift (Higher δ ppm) EWG_Effect->EWG_Result

Caption: Influence of substituents on ¹H NMR chemical shifts.

Conclusion

The structural characterization of substituted benzothiophenes is a systematic process built on the foundational principles of spectroscopy. The electronic nature of a substituent predictably governs the resulting NMR, FT-IR, and MS spectra. Electron-donating groups generally cause upfield shifts in NMR and introduce their own characteristic bands in IR, while electron-withdrawing groups induce downfield shifts and often dominate the IR spectrum with strong, diagnostic peaks. Both types of substituents create unique fragmentation patterns in mass spectrometry that can be rationalized by their influence on charge stabilization. By establishing a baseline with the unsubstituted core and applying the principles outlined in this guide, researchers can confidently interpret spectroscopic data to confirm the structures of novel and complex benzothiophene derivatives, accelerating the pace of discovery in medicine and materials science.

References

  • American Chemical Society. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. pubs.acs.org.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).
  • MDPI. (2024). Modulation of Properties in[15]Benzothieno[3,2-b][15]benzothiophene Derivatives through Sulfur Oxidation.

  • RSC Publishing. (2022). Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells.
  • ACS Publications. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents | Organic Letters.
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  • PubMed. (2009).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. (n.d.). FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and....
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A Senior Scientist's Guide to Structural Validation: Interpreting the Certificate of Analysis for Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the structural integrity of a starting material is the bedrock of reliable and reproducible results. A seemingly minor impurity or an incorrect isomer can derail a multi-step synthesis or lead to misleading biological data. The primary document attesting to a chemical's identity and quality is the Certificate of Analysis (COA).[1][2][3][4] However, a COA is more than a simple pass/fail document; it is a rich dataset that, when interpreted correctly, provides a robust validation of the compound's molecular structure.[5][6]

This guide provides an in-depth walkthrough on how to leverage the data within a COA to conclusively validate the structure of a specific, complex heterocyclic compound: Methyl 4-iodobenzo[b]thiophene-2-carboxylate . We will move beyond a superficial check of specifications and delve into the scientific principles that connect the data to the molecule's precise architecture. This guide is designed for professionals who require a self-validating system for quality assurance, ensuring that the material in the bottle is exactly what is stated on the label.

The Subject Molecule: Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Before analyzing its data, we must first understand the target structure.

  • Chemical Formula: C₁₀H₇IO₂S[7]

  • Molecular Weight: 318.13 g/mol [7]

  • CAS Number: 146137-85-1[7]

The structure consists of a benzannulated thiophene ring, functionalized with an iodine atom at the 4-position and a methyl ester at the 2-position. Each of these features will produce a unique analytical signature.

Caption: Structure of Methyl 4-iodobenzo[b]thiophene-2-carboxylate with atom numbering.

Core Validation Workflow: A Multi-Technique Approach

Structural validation is not achieved by a single measurement but by the convergence of evidence from multiple, independent analytical techniques. The process is a logical workflow where each piece of data confirms another, creating a self-validating loop.

Caption: Workflow for the structural validation of a chemical compound using its COA.

Part 1: Elemental Analysis - Confirming the Foundational Formula

Elemental analysis is a destructive technique that determines the mass percentage of individual elements in a sample.[8][9] It is one of the most fundamental tests for confirming the empirical formula of a pure organic substance.[10] The principle involves the complete combustion of a small, precise amount of the sample, followed by the quantitative analysis of the resulting gases (e.g., CO₂, H₂O, N₂).[11]

For Methyl 4-iodobenzo[b]thiophene-2-carboxylate (C₁₀H₇IO₂S), the theoretical elemental composition is compared against the actual results reported in the COA.

ElementTheoretical %Typical COA SpecificationRationale for Acceptance
Carbon (C)37.75%37.75 ± 0.40%A result within this range confirms the presence of the expected ten carbon atoms relative to the total molecular mass.
Hydrogen (H)2.22%2.22 ± 0.30%This validates the presence of the seven protons in the structure. Hydrogen values are particularly sensitive to moisture.
Sulfur (S)10.08%10.08 ± 0.40%Confirms the presence of the thiophene sulfur atom, a key feature of the heterocyclic core.

Experimental Protocol: Combustion Analysis

  • A micro-sample (typically 1-3 mg) is weighed with high precision.

  • The sample is placed in a combustion furnace and heated to >1000 °C in a stream of pure oxygen.

  • Organic elements are converted to simple gases (C → CO₂, H → H₂O, S → SO₂).

  • The gas mixture is passed through a series of specific absorbent traps or a gas chromatography column.

  • The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

A COA where the experimental values for C, H, and S are within ±0.4% of the theoretical values provides strong evidence that the empirical formula is correct.

Part 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] For structural validation, its primary role is to confirm the molecular weight of the compound.[14] This provides an exact mass that should correspond precisely to the molecular formula established by elemental analysis.

For C₁₀H₇IO₂S, the expected molecular ion peak [M]⁺ would be at m/z 317.92 . The presence of a prominent peak at or very near this value is a critical checkpoint.

Interpreting Fragmentation Patterns: Beyond the molecular ion, the fragmentation pattern gives clues to the molecule's structure. In electron ionization (EI-MS), the molecule is fragmented in a predictable way.

Fragment IonExpected m/zStructure of LossCausality of Fragmentation
[M - OCH₃]⁺286.91Loss of methoxy radicalThis is a classic fragmentation pathway for methyl esters, involving the cleavage of the C-O single bond adjacent to the carbonyl.[15][16][17]
[M - COOCH₃]⁺258.89Loss of carbomethoxy radicalThis represents the cleavage of the bond between the benzothiophene ring and the entire ester group.
[C₈H₄S]⁺132.00Benzothiophene coreFragmentation leading to the stable, unsubstituted benzothiophene cation is also a plausible pathway.

The agreement between the observed molecular ion peak and the theoretical molecular weight, corroborated by logical fragment ions, provides very high confidence in the compound's overall composition and the presence of key functional groups.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[12][18] It provides information about the chemical environment, quantity, and connectivity of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The data presented in the COA must be a perfect match for the proposed structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum maps the electronic environment of the protons. We expect to see signals for 7 protons in total: 3 from the methyl group and 4 in the aromatic region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-OCH₃~3.9Singlet (s)3HThe methyl protons are adjacent to an oxygen atom, shifting them downfield. They have no adjacent protons, so they appear as a singlet.
H-3~8.1Singlet (s)1HThis proton is on the thiophene ring, alpha to the sulfur and adjacent to the deshielding ester group, resulting in a significant downfield shift.
H-5~7.4Triplet (t)1HThis proton is on the benzene ring and is coupled to both H-6 and H-7, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).
H-6~7.9Doublet (d)1HCoupled to H-5 and H-7. Its downfield position is influenced by its proximity to the thiophene sulfur.
H-7~7.8Doublet (d)1HCoupled to H-6. Its chemical shift is influenced by the adjacent iodine atom.
¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. For our target, we expect 10 distinct signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
-OC H₃~52Typical shift for a methyl ester carbon.
C =O (Ester)~162The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[19]
C -I (C-4)~95The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is directly attached to.
Aromatic Carbons120 - 145The remaining 8 carbons of the benzothiophene ring system will appear in this region. Their exact shifts are determined by their position relative to the sulfur, iodine, and ester substituents.[20][21] Carbons adjacent to the sulfur (C-3a, C-7a) will be further downfield.

The combination of ¹H and ¹³C NMR provides an unambiguous fingerprint of the molecule. The number of signals, their chemical shifts, their splitting patterns (in ¹H NMR), and their integration values must all be consistent with the proposed structure of Methyl 4-iodobenzo[b]thiophene-2-carboxylate. Any deviation would suggest the presence of an impurity or an incorrect isomer.

Conclusion: A Synthesis of Evidence

The validation of a chemical structure through a Certificate of Analysis is a comprehensive, evidence-based process. It is not sufficient to simply check that the results are "within spec." A senior scientist must act as a detective, ensuring that every piece of analytical data logically supports the proposed molecular structure.

By systematically comparing the theoretical values for Elemental Analysis with the COA, you confirm the empirical formula. The Mass Spectrum then validates the molecular weight and reveals key structural motifs through fragmentation. Finally, ¹H and ¹³C NMR provide the definitive blueprint, confirming the precise connectivity and chemical environment of every atom. When the data from these orthogonal techniques converge to tell the same story, you can have the highest degree of confidence in the identity and quality of your material, ensuring the integrity of your research and development efforts.

References

  • How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. (2025, November 4).
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs | LCGC International - Chromatography Online. (2024, June 10).
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024, October 31).
  • Methyl benzo b thiophene-2-carboxylate 97 22913-24-2 - Sigma-Aldrich.
  • 146137-85-1|Methyl 4-iodobenzo[b]thiophene-2-carboxylate|BLD Pharm.
  • Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation - PubMed. (2009, March).
  • Structure Elucidation of Organic Compounds - YouTube. (2023, June 9).
  • Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2017). Chem. Sci., 8, 6570–6576.
  • Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.
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A Comparative Guide to Palladium Catalysts for Benzothiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the benzothiophene moiety is a privileged structure, appearing in a multitude of biologically active compounds and organic electronic materials. The creation of carbon-carbon and carbon-heteroatom bonds at specific positions on the benzothiophene ring is often pivotal to modulating the pharmacological or photophysical properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for achieving these transformations.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of various palladium catalytic systems for the coupling of benzothiophenes. We will move beyond a mere recitation of protocols to explain the underlying principles that govern catalyst selection and performance, empowering you to make informed decisions in your own research.

The Landscape of Benzothiophene Coupling: A Strategic Overview

The primary palladium-catalyzed reactions for functionalizing benzothiophenes can be broadly categorized into three main types:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated (typically bromo- or iodo-) benzothiophene with a boronic acid or its ester derivative. It is a widely used and highly reliable method for introducing aryl, heteroaryl, or vinyl substituents.

  • Heck Coupling: The Heck reaction facilitates the coupling of a halogenated benzothiophene with an alkene, providing a direct route to alkenyl-substituted benzothiophenes.

  • Direct C-H Arylation/Olefination: This increasingly popular strategy circumvents the need for pre-functionalized benzothiophenes by directly activating a C-H bond (most commonly at the C2 position) for coupling with an aryl halide or alkene. This approach offers greater atom and step economy.

The choice of the optimal palladium catalyst is not a one-size-fits-all decision. It is intrinsically linked to the specific coupling reaction, the nature of the substrates, and the desired outcome in terms of yield, selectivity, and functional group tolerance.

Comparative Analysis of Palladium Catalytic Systems

The efficacy of a palladium-catalyzed coupling reaction is determined by a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. Here, we dissect the roles of these components and compare the performance of commonly employed catalytic systems.

Palladium Precursors: The Heart of the Catalyst

The palladium precursor is the source of the active Pd(0) species that enters the catalytic cycle. While numerous precursors are available, they differ in their stability, ease of activation, and cost.

Palladium PrecursorCommon Oxidation StateActivation to Pd(0)Typical Applications in Benzothiophene CouplingAdvantagesDisadvantages
Pd(OAc)₂ +2In situ reduction by phosphines, amines, or solventsSuzuki, Heck, C-H ArylationAir-stable, relatively inexpensive, versatileRequires in situ reduction, which can be sensitive to reaction conditions
PdCl₂ +2In situ reductionSuzuki, HeckAir-stable, low costOften less active than Pd(OAc)₂, requires reduction
Pd₂(dba)₃ 0Direct source of Pd(0)Suzuki, Heck, C-H ArylationReadily provides Pd(0)Air-sensitive, more expensive than Pd(II) salts
Palladacycles +2In situ reductionSuzuki, HeckHighly active, stable, can be used at low loadingsMore expensive, synthesis can be complex

Expert Insights: For routine Suzuki and Heck couplings of bromobenzothiophenes, Pd(OAc)₂ often provides a good balance of reactivity, stability, and cost.[1][2] In contrast, for more challenging couplings, such as those involving aryl chlorides or for achieving high turnover numbers, a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly active palladacycle may be necessary.[3] For direct C-H arylation, Pd(OAc)₂ is a common and effective choice, often used in conjunction with a suitable ligand and oxidant.[1][4]

The Ligand: The Architect of Reactivity and Selectivity

The ligand is arguably the most critical component in fine-tuning the performance of a palladium catalyst. It modulates the steric and electronic properties of the metal center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Ligand_Classes

Phosphine Ligands: This is the most extensively studied class of ligands for palladium-catalyzed coupling reactions.[5]

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): A classical, inexpensive, and readily available ligand. However, it often requires higher catalyst loadings and temperatures and is generally less effective for challenging substrates compared to more modern ligands.

    • Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃): These bulky and electron-rich phosphines are highly effective for Suzuki and Heck couplings, as they promote the formation of the active, monoligated Pd(0) species.[6]

  • Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling.[3] They are characterized by a biaryl backbone with a phosphine substituent. The steric bulk and electron-donating ability of these ligands can be finely tuned.

    • SPhos and XPhos: These are among the most versatile and active ligands for the Suzuki-Miyaura coupling of heteroaromatic halides, including bromobenzothiophenes.[7] They facilitate high yields with low catalyst loadings and exhibit excellent functional group tolerance.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[8] This stability makes them particularly well-suited for C-H activation reactions and for couplings involving less reactive substrates like aryl chlorides. For the direct arylation of benzothiophenes, palladium-NHC complexes have been shown to be highly effective.[8]

Comparative Performance of Ligands in Benzothiophene Coupling

Ligand TypeCoupling ReactionKey AdvantagesConsiderations
PPh₃ Suzuki, HeckLow costLower activity, may require higher temperatures
PCy₃ Suzuki, Heck, C-H ArylationHigh activity for oxidative additionAir-sensitive
Buchwald Ligands (SPhos, XPhos) Suzuki, Heck, Buchwald-HartwigExcellent activity and scope, low catalyst loadingsHigher cost than simple phosphines
NHC Ligands (e.g., IPr) C-H Arylation, SuzukiHigh stability, effective for challenging substratesCan be more expensive, synthesis of complexes may be required

Expert Insights: For a standard Suzuki coupling of a 2-bromobenzothiophene with an arylboronic acid, a catalyst system comprising Pd(OAc)₂ and SPhos or XPhos is an excellent starting point, offering high chances of success. For direct C-H arylation, particularly with challenging aryl chlorides, a Pd(OAc)₂/NHC system is a powerful alternative.[8]

Mechanistic Considerations: The "Why" Behind the "How"

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing coupling reactions. The generally accepted catalytic cycle for Suzuki-Miyaura and Heck couplings involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Suzuki_Miyaura_Cycle

The Role of the Ligand in the Catalytic Cycle:

  • Oxidative Addition: Bulky, electron-rich ligands like Buchwald phosphines facilitate the oxidative addition of the aryl halide to the Pd(0) center by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[7] The mechanism of oxidative addition can vary depending on the halide, with different pathways observed for iodo-, bromo-, and chloroarenes.[9]

  • Reductive Elimination: This final step, which forms the desired C-C bond, is also accelerated by bulky, electron-donating ligands.

For direct C-H activation , the mechanism is slightly different and often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base. In this context, the choice of ligand and base is critical for achieving high regioselectivity, typically favoring the more acidic C2 position of the benzothiophene ring.[1]

Experimental Protocols: Putting Theory into Practice

The following are representative, detailed protocols for common benzothiophene coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzothiophene with Phenylboronic Acid

Catalyst System: Pd(OAc)₂ / SPhos

Reaction Scheme:

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct C-H Arylation of Benzothiophene with 4-Bromoanisole

Catalyst System: Pd(OAc)₂ / PCy₃·HBF₄

Reaction Scheme:

Step-by-Step Procedure:

  • To an oven-dried screw-cap vial, add benzothiophene (1.0 mmol), 4-bromoanisole (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PCy₃·HBF₄ (0.06 mmol, 6 mol%).

  • Seal the vial and add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Stir the reaction mixture vigorously at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow

Conclusion and Future Outlook

The palladium-catalyzed coupling of benzothiophenes is a mature yet continually evolving field. While catalyst systems based on Pd(OAc)₂ in combination with Buchwald biaryl phosphine ligands have become the workhorse for many Suzuki-Miyaura and Heck reactions, the development of N-heterocyclic carbene and other advanced ligand systems continues to push the boundaries of what is possible, particularly in the realm of direct C-H functionalization.

For the researcher, a logical approach to catalyst selection is paramount. For well-precedented transformations, established catalyst systems provide a high probability of success. For more challenging substrates or for the development of novel transformations, a deeper understanding of the interplay between the palladium precursor, ligand, and reaction mechanism is essential for rational catalyst design and optimization. As the demand for more efficient and sustainable synthetic methods grows, the development of catalysts that operate at lower loadings, under milder conditions, and with broader substrate scopes will continue to be a major focus of research in this area.

References

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  • Al-Zoubi, R. M. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Zhang, X., Lu, Y., Wang, H., Chen, M., Lin, S., & Huang, X. (2024). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Al-Masum, M., & Al-Zoubi, R. M. (2015). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

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  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Doucet, H., & S-A-Ad, A. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Zhang, X., Lu, Y., Wang, H., Chen, M., Lin, S., & Huang, X. (2024). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]

  • Re-evaluation of the Mechanism of the Negishi Reaction. LibreTexts Chemistry. [Link]

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  • Sytniczuk, A., & Sturala, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Semproni, J. G., & Mindiola, D. J. (2016). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • Kumar, S., & Kumar, A. (2014). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate. [Link]

  • Glorius, F., & Altenhoff, A. (2006). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journals. [Link]

  • Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]

  • Organ, M. G., & Sayah, M. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Duan, W., & Chen, G. (2016). Palladium-Catalyzed Asymmetric C–H Arylation for the Synthesis of Planar Chiral Benzothiophene-Fused Ferrocenes. ResearchGate. [Link]

  • Semproni, J. G., & Mindiola, D. J. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Juliá-Hernández, F., & Larrosa, I. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • Glorius, F., & Tang, D.-T. D. (2014). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]

  • Merit, D. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Organ, M. G., & Sayah, M. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 4-iodobenzo[b]thiophene-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Pharmaceutical Intermediates

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[b]thiophene core is a key scaffold in a variety of pharmacologically active agents, including antimicrobials, anticancer drugs, and anti-inflammatory molecules.[1] The specific substitution pattern of this molecule—an iodine atom at the 4-position and a methyl ester at the 2-position—makes it a versatile intermediate for further functionalization, often via cross-coupling reactions.

In the context of drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, which are defined by regulatory bodies like the FDA as any component that is not the desired chemical entity, can arise from starting materials, by-products, or degradation.[2] These impurities can possess their own pharmacological or toxicological profiles, potentially impacting the final drug product's safety and stability. Therefore, a robust, validated analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for this purpose due to its high sensitivity, resolving power, and quantitative accuracy.[2][3][4]

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of Methyl 4-iodobenzo[b]thiophene-2-carboxylate, grounded in the principles of Quality by Design (QbD).[4][5] We will explore the causality behind chromatographic choices and present a validated, field-proven protocol for immediate application.

Understanding the Analyte and Potential Impurities: A Synthesis-Forward Approach

To develop a specific and robust HPLC method, we must first anticipate the potential impurities. The choice of analytical strategy is directly informed by the synthetic route used to create the target molecule. A common and efficient method for constructing the benzo[b]thiophene scaffold involves the cyclocondensation of a substituted benzonitrile with a thioglycolate ester.[6]

This synthetic pathway, while effective, can generate several process-related impurities that must be resolved from the main analyte peak.

SM1 2-Fluoro-5-iodobenzonitrile (Starting Material 1) Intermediate Intermediate Adduct SM1->Intermediate Impurity1 Unreacted SM1 SM1->Impurity1 SM2 Methyl Thioglycolate (Starting Material 2) SM2->Intermediate Impurity2 Unreacted SM2 SM2->Impurity2 Base Triethylamine (Base) Base->Intermediate DMSO, Heat Product Methyl 4-iodobenzo[b]thiophene-2-carboxylate (Target Compound) Intermediate->Product Cyclization (-HF) Impurity3 Hydrolyzed Product: 4-iodobenzo[b]thiophene-2-carboxylic acid Product->Impurity3 Hydrolysis

Figure 1: Plausible synthesis of the target compound and origin of potential impurities.

Key Potential Impurities to Monitor:

  • Unreacted Starting Materials: 2-Fluoro-5-iodobenzonitrile and Methyl Thioglycolate.

  • Related By-products: Isomeric products or by-products from side reactions.

  • Degradation Products: The most probable degradation product is the corresponding carboxylic acid, formed by the hydrolysis of the methyl ester. This is a critical impurity to resolve as its polarity is significantly different from the parent ester.

Comparative Guide to HPLC Method Development

The goal is to achieve baseline separation of the main peak from all potential impurities. Reversed-Phase HPLC (RP-HPLC) is the logical choice, as our target analyte is a moderately polar aromatic compound.[7] The primary variables we will optimize are the stationary phase (column) and the mobile phase composition.

Stationary Phase (Column) Selection

The choice of column dictates the primary separation mechanism. For aromatic compounds, interactions with the stationary phase are crucial. We compared three common RP-HPLC columns.

  • Standard C18 (L1): The workhorse of RP-HPLC. Its long alkyl chains provide strong hydrophobic retention. It is an excellent starting point for most small molecules.[8]

  • Phenyl-Hexyl (L11): This phase offers alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic rings of the analyte and impurities. This can be highly effective for separating structurally similar aromatic compounds.

  • C8 (L7): With shorter alkyl chains than C18, it is less retentive. This can be advantageous for reducing run times if the analyte is strongly retained on a C18 column, but may sacrifice resolution of closely eluting impurities.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. Key factors include the organic modifier and the pH of the aqueous phase.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger solvent (leading to shorter retention times) and provides lower backpressure. MeOH can offer different selectivity for aromatic compounds.

  • Aqueous Phase pH: The pH is critical, especially for resolving the potential carboxylic acid impurity. An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, increasing its retention and improving its peak shape.[9]

Performance Comparison Data

The following table summarizes the performance of different starting conditions. The goal was to maximize the resolution (Rs) between the main product peak and the critical carboxylic acid impurity, while maintaining good peak shape (Tailing Factor, Tailing ≤ 1.5) and a reasonable run time.

Condition IDColumn (150 x 4.6 mm, 5 µm)Mobile Phase AMobile Phase BGradient (Time (min), %B)Product RT (min)Acid Impurity RsTailing FactorAssessment
A Standard C180.1% Formic Acid in WaterAcetonitrile(0, 50), (15, 95), (20, 95)10.22.81.2Good. Baseline resolution achieved.
B Standard C180.1% Formic Acid in WaterMethanol(0, 60), (15, 100), (20, 100)12.52.51.3Acceptable. Longer run time, slightly less resolution than ACN.
C Phenyl-Hexyl0.1% Formic Acid in WaterAcetonitrile(0, 50), (15, 95), (20, 95)9.53.51.1Excellent. Enhanced resolution due to π-π interactions. Ideal for complex impurity profiles.
D C80.1% Formic Acid in WaterAcetonitrile(0, 50), (15, 95), (20, 95)8.11.91.4Fair. Faster elution but compromised resolution for the critical pair.

Validated Protocol for Purity Assessment

This protocol is based on the optimized conditions (Condition C) and adheres to the principles of analytical method validation outlined by the ICH and FDA.[10][11]

Experimental Workflow
Figure 2: Step-by-step workflow for the HPLC purity analysis.
Detailed Step-by-Step Methodology
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • Methyl 4-iodobenzo[b]thiophene-2-carboxylate reference standard and synthesized sample lot.

    • Phenyl-Hexyl HPLC Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: Mix Acetonitrile and Water in a 1:1 ratio.

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; ideally, confirm the λmax by running a UV scan on the reference standard).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (minutes) % Mobile Phase B (ACN)
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor for the main peak is ≤ 1.5, and the theoretical plate count is ≥ 2000.[12]

  • Data Analysis and Purity Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram, excluding solvent front peaks.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: Self-Validating System through Method Validation

To ensure this protocol is trustworthy and reliable, it must be validated according to ICH Q2(R2) guidelines.[10][11] This involves a series of experiments to demonstrate its suitability for the intended purpose.

  • Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by spiking the sample with known impurities and showing baseline resolution. The use of a Photodiode Array (PDA) detector can further confirm peak purity.

  • Linearity: Assessed by preparing a series of solutions of the reference standard at different concentrations (e.g., 5 levels) and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Determined by a recovery study. A known amount of the reference standard is added to a sample mixture (spiking) at three different concentration levels. The percentage recovery should typically be within 98.0% to 102.0%.[14]

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument to assess variability. The RSD should remain within acceptable limits.[12]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities at low levels.

By performing this validation, the laboratory generates a comprehensive data package that proves the method is accurate, precise, and specific for the purity assessment of Methyl 4-iodobenzo[b]thiophene-2-carboxylate, making the results scientifically sound and defensible for regulatory purposes.

References

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. National Institutes of Health (NIH). Available at: [Link]

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  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

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A Senior Application Scientist's Guide to Structural Validation: Comparing Experimental and Theoretical NMR Shifts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular characterization, particularly within drug discovery and natural product chemistry, the unambiguous determination of a chemical structure is the bedrock upon which all further research is built. While Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for elucidating molecular structures, experimental data alone can sometimes lead to ambiguous or even incorrect assignments, especially for complex stereoisomers.[1] This guide provides an in-depth, field-proven methodology for integrating experimental NMR data with quantum mechanical calculations of NMR chemical shifts. This synergy provides a robust, self-validating framework for structural confirmation, moving beyond simple data collection to a rigorous process of hypothesis testing and validation.

This document is structured to guide researchers through the entire workflow, from the meticulous acquisition of experimental data to the sophisticated analysis that bridges the gap between theory and reality. We will explore the causality behind critical experimental and computational choices, ensuring that the final comparison is not just a correlation of numbers, but a scientifically sound validation of molecular structure.

Part 1: The Experimental Benchmark - Acquiring High-Quality NMR Data

The validity of any comparison hinges on the quality of the experimental data. Garbage in, garbage out is a particularly unforgiving principle in this context. The goal is to produce a clean, well-resolved, and accurately referenced spectrum that represents the true chemical environment of the nuclei in your sample.

The Causality Behind the Protocol

Every step in acquiring experimental data is designed to minimize ambiguity and systematic error. The choice of solvent, the use of an internal standard, and the parameters of the NMR experiment itself are all critical variables that must be controlled. For instance, the internal standard, typically Tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, provides a universal "zero point" on the chemical shift scale, ensuring data is comparable across different instruments and experiments.[2] Improper referencing is a significant source of error, with some estimates suggesting that up to 20% of ¹³C and 35% of ¹⁵N shift assignments in databases are improperly referenced.[3]

Experimental Workflow Diagram

Experimental_Workflow Sample Weigh Pure Compound (e.g., 5-10 mg) Solvent Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) Standard Add Internal Standard (e.g., TMS, 0.03% v/v) Dissolve Dissolve and Transfer to NMR Tube Shim Lock and Shim Magnetic Field Dissolve->Shim Params Set Acquisition Parameters (Pulse Program, Scans) Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra FT Fourier Transform Acquire->FT Phase Phase Correction Baseline Baseline Correction Reference Calibrate to Standard (TMS δ = 0.00 ppm) Assign Peak Picking and Signal Assignment

Caption: Workflow for acquiring high-quality experimental NMR data.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. Purity is paramount; residual solvents or impurities will complicate the spectrum.

    • Select a deuterated solvent that fully dissolves the sample. The choice of solvent can influence chemical shifts, so it must be documented and used in the subsequent calculations.[4]

    • Add an internal reference standard. For organic solvents, use TMS (δ = 0.00 ppm for both ¹H and ¹³C).[5] For aqueous solutions, use DSS.[2] The standard should be added directly to the sample solution.

    • Thoroughly dissolve the sample and transfer it to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp spectral lines.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling.

    • Acquire 2D correlation spectra (e.g., COSY, HSQC, HMBC) as needed to unambiguously assign all proton and carbon signals.[6]

  • Data Processing and Assignment:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the internal standard peak to its defined value (e.g., TMS at 0.00 ppm).[7]

    • Perform peak picking and integrate the ¹H signals.

    • Using all available 1D and 2D data, assign each signal to a specific nucleus in the proposed structure. This manual assignment is a critical step that requires expertise.

Part 2: The Theoretical Counterpart - Calculating NMR Chemical Shifts

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become powerful tools for predicting NMR parameters with high accuracy.[8] The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of gauge-origin dependence in magnetic property calculations.[9]

The Causality Behind the Protocol

The accuracy of a theoretical prediction is not guaranteed; it is highly dependent on the chosen computational parameters. The selection of a functional (e.g., B3LYP, mPW1PW91) and a basis set (e.g., 6-31G(d), pcSseg-3) represents a trade-off between computational cost and accuracy.[4][10] Furthermore, molecules are not static; they exist as an ensemble of conformations. Failing to account for conformational flexibility is a major source of error. Therefore, a thorough conformational search is a non-negotiable first step.[11] Finally, NMR experiments are conducted in solution, so modeling the solvent environment, either implicitly (e.g., with a continuum model like SMD or COSMO) or explicitly, is essential for obtaining shifts that can be meaningfully compared to experimental values.[4][12]

Computational Workflow Diagram

Computational_Workflow ConfSearch Perform Conformational Search (e.g., Molecular Mechanics) Filter Filter and Select Low-Energy Conformers Opt Optimize Geometry of Each Conformer (DFT, e.g., B3LYP/6-31G(d)) Filter->Opt Freq Frequency Calculation (Confirm Minima) Boltzmann Calculate Boltzmann Populations NMRCalc GIAO NMR Calculation for Each Conformer (e.g., mPW1PW91/6-311+G(2d,p)) Boltzmann->NMRCalc SolventModel Include Solvent Model (e.g., SMD, COSMO) Shielding Extract Isotropic Shielding Tensors (σ) BoltzmannAvg Calculate Boltzmann-Averaged Shielding Tensors

Caption: Workflow for calculating theoretical NMR shielding constants.

Detailed Computational Protocol
  • Conformational Search:

    • Generate a diverse set of initial conformations for your molecule using a molecular mechanics force field. This step is crucial for molecules with rotatable bonds.

    • Perform an initial geometry optimization and energy calculation for all conformers.

    • Select all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis.

  • Geometry Optimization and Frequency Calculation:

    • For each selected conformer, perform a full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).[4]

    • After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Use the calculated free energies to determine the Boltzmann population of each conformer at the experimental temperature.

  • GIAO NMR Calculation:

    • Using the optimized geometry of each conformer, perform a GIAO NMR calculation. It is often recommended to use a higher level of theory for the NMR calculation than for the geometry optimization (e.g., mPW1PW91/6-311+G(2d,p)).[4]

    • Crucially, include a solvent model in the calculation that matches the experimental solvent.[4]

    • From the output, extract the absolute isotropic shielding tensor (σ) for each nucleus of interest (e.g., ¹H and ¹³C).

  • Averaging and Conversion:

    • Calculate the Boltzmann-averaged shielding tensor for each nucleus by weighting the shielding value of each conformer by its population.

    • Convert the calculated absolute shielding values (σ_calc) to chemical shifts (δ_calc) using a reference compound (e.g., TMS) calculated at the exact same level of theory. The equation is: δ_calc = σ_ref - σ_calc.[13]

    • Alternatively, and more commonly, use a linear scaling approach where δ_calc = (σ_ref - σ_calc) / (1 - slope). The slope and intercept (σ_ref) are derived from a linear regression of calculated shieldings against experimental shifts for a set of standard compounds.[14]

Part 3: The Nexus - Bridging Experiment and Theory for Validation

With meticulously acquired experimental shifts and accurately calculated theoretical shifts in hand, the final step is the quantitative comparison. This is where the proposed structure is either validated or challenged.

Statistical Correlation

A direct comparison of the calculated (δ_calc) versus experimental (δ_exp) chemical shifts provides the first layer of validation. Plotting δ_calc vs. δ_exp should yield a linear relationship with a high coefficient of determination (R²). Deviations from linearity can indicate incorrect assignments or structural flaws. Several statistical metrics are used to quantify the agreement.[15]

MetricFormulaInterpretation
Mean Absolute Error (MAE) (1/n) * Σδ_calc - δ_exp
Corrected Mean Absolute Error (CMAE) (1/n) * Σδ_corr - δ_exp
Coefficient of Determination (R²) [Σ(δ_exp - δ_exp_avg)(δ_calc - δ_calc_avg)]² / [Σ(δ_exp - δ_exp_avg)² * Σ(δ_calc - δ_calc_avg)²]A measure of how well the calculated shifts predict the experimental shifts. Values closer to 1 indicate a strong linear correlation.
Case Study: DP4 Probability for Stereochemical Assignment

When dealing with diastereomers, simple statistical comparison may not be sufficient to distinguish the correct structure. The DP4 (and its successor, DP4+) analysis provides a robust statistical method for this purpose.[1] It uses Bayes' theorem to calculate the probability of each candidate isomer being the correct one, based on the agreement between its calculated NMR data and the experimental data.[15]

The method leverages the fact that the errors between DFT-calculated and experimental shifts follow a predictable statistical distribution (t-distribution). By comparing the error for each nucleus to this distribution, DP4 calculates a probability for each assignment. The product of these probabilities across all nuclei gives a score for each isomer, which is then normalized to provide a final confidence level (e.g., "Isomer A has a 99.5% probability of being the correct structure").[16]

Validation Logic Diagram

Validation_Logic cluster_candidates Candidate Structures ExpData Experimental ¹H & ¹³C Shifts (δ_exp) Compare Statistical Comparison (MAE, R², DP4 Probability) ExpData->Compare IsomerA Isomer A (Proposed) CalcWorkflow Quantum Mechanical Calculation Workflow (for each isomer) IsomerA->CalcWorkflow IsomerB Isomer B (Alternative) IsomerB->CalcWorkflow CalcShiftsA Calculated Shifts for Isomer A (δ_calc_A) CalcWorkflow->CalcShiftsA CalcShiftsB Calculated Shifts for Isomer B (δ_calc_B) CalcWorkflow->CalcShiftsB CalcShiftsA->Compare CalcShiftsB->Compare Result Validated Structure with Confidence Level Compare->Result

Caption: Logic flow for validating a structure against alternatives.

Part 4: Best Practices and Troubleshooting

  • Conformational Flexibility: For highly flexible molecules, Boltzmann averaging might be insufficient. Advanced techniques like molecular dynamics (MD) simulations may be needed to generate a representative conformational ensemble.[12]

  • Protonation States: For molecules with acidic or basic sites, ensure the protonation state used in the calculation matches the experimental conditions (pH, solvent). Small changes can have large effects on chemical shifts.

  • Relativistic Effects: For molecules containing heavy atoms (e.g., iodine or heavier), relativistic effects can become significant and may require specialized computational methods for accurate predictions.[12][17]

  • Large Deviations: If a specific nucleus shows a large deviation (>0.5 ppm for ¹H, >5 ppm for ¹³C) between the best-fit calculation and experiment, re-evaluate the experimental assignment. This discrepancy is often a flag for a misassignment in the experimental data.

  • Use Established Protocols: When using methods like DP4, use the recommended levels of theory for geometry optimization and NMR calculation to ensure the underlying statistical models are valid.[1]

Conclusion

The integration of theoretical and experimental NMR data transforms structural analysis from a descriptive exercise into a predictive and falsifiable scientific process. By rigorously comparing high-quality experimental spectra with accurately calculated chemical shifts, researchers can achieve an exceptionally high level of confidence in their structural assignments. This is particularly crucial in fields like drug development, where a precise understanding of the molecular architecture is non-negotiable. This guide provides a comprehensive framework, but its successful application relies on a meticulous approach to both the experimental and computational aspects of the workflow, ensuring that every choice is deliberate and scientifically justified.

References

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  • Zanardi, M. M., & Sarotti, A. M. (2014). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry. Available at: [Link]

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